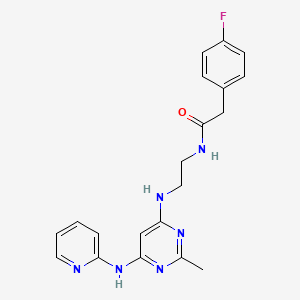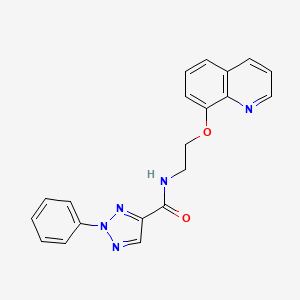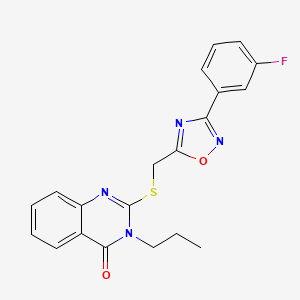![molecular formula C25H25N3OS2 B2833606 4-(tert-butyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 923454-39-1](/img/structure/B2833606.png)
4-(tert-butyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound featuring a tert-butyl group, a methylthio-substituted benzothiazole, and a pyridin-3-ylmethyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the methylthio group. The tert-butyl group is then added through alkylation reactions. The final step involves coupling the benzothiazole derivative with the pyridin-3-ylmethylbenzamide under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-butyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various alkylated derivatives.
Applications De Recherche Scientifique
4-(tert-butyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving benzothiazole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-(tert-butyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole core is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but lacks the complex benzothiazole and pyridin-3-ylmethyl groups.
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole share the benzothiazole core but differ in substituents.
Pyridine derivatives: Compounds like 3-pyridinemethanol share the pyridine ring but differ in functional groups.
Uniqueness
4-(tert-butyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is unique due to its combination of a tert-butyl group, a methylthio-substituted benzothiazole, and a pyridin-3-ylmethyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Propriétés
IUPAC Name |
4-tert-butyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS2/c1-25(2,3)19-9-7-18(8-10-19)23(29)28(16-17-6-5-13-26-15-17)24-27-21-12-11-20(30-4)14-22(21)31-24/h5-15H,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEMDNWSKSACBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorophenyl)ethanamine dihydrochloride](/img/structure/B2833529.png)
![1,4,6,7-Tetrahydro-1-methylthiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2833530.png)



![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B2833535.png)

![2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2833539.png)
![Tert-butyl 2-oxo-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate](/img/structure/B2833541.png)
![Methyl 2-amino-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2833542.png)

![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2833546.png)
